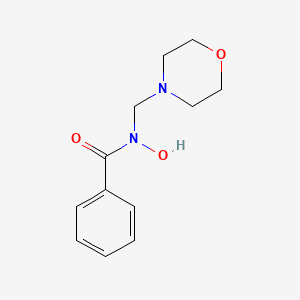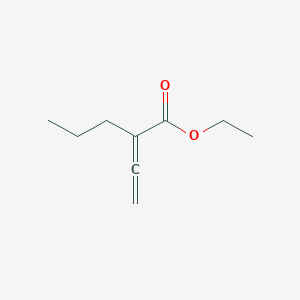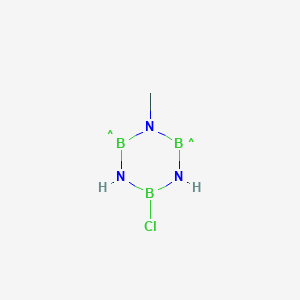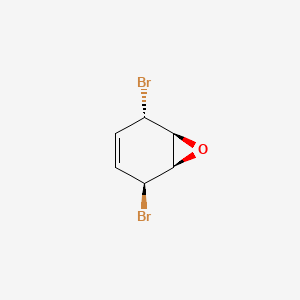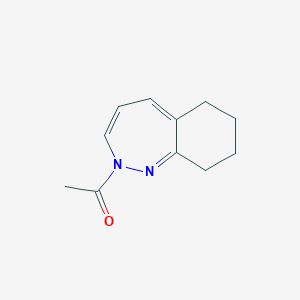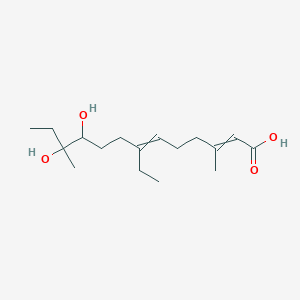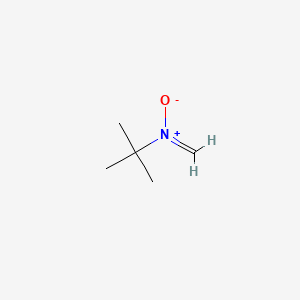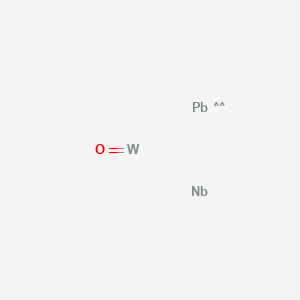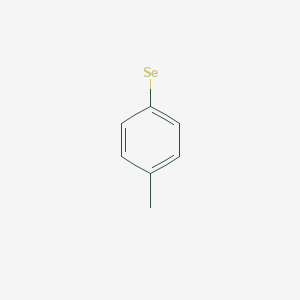![molecular formula C21H24O4 B14661170 2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol CAS No. 41148-69-0](/img/structure/B14661170.png)
2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol is a complex organic compound with a unique spirobi[chromene] structure. This compound is characterized by its two chromene units connected through a spiro carbon, which is further substituted with methyl groups and hydroxyl groups. The presence of these functional groups and the spiro structure imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene units, followed by the formation of the spiro linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the spiro structure can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A diol with a similar tetramethyl substitution pattern but a different ring structure.
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a similar tetramethyl substitution pattern but different functional groups.
Tetramethylbutane: A hydrocarbon with a similar tetramethyl substitution pattern but lacking hydroxyl groups and the spiro structure.
Uniqueness
2,2,2’,2’-Tetramethyl-2,2’,3,3’-tetrahydro-4,4’-spirobi[chromene]-7,7’-diol is unique due to its spirobi[chromene] structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
41148-69-0 |
|---|---|
Fórmula molecular |
C21H24O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2,2,2',2'-tetramethyl-4,4'-spirobi[3H-chromene]-7,7'-diol |
InChI |
InChI=1S/C21H24O4/c1-19(2)11-21(15-7-5-13(22)9-17(15)24-19)12-20(3,4)25-18-10-14(23)6-8-16(18)21/h5-10,22-23H,11-12H2,1-4H3 |
Clave InChI |
VNDYSDIIERPGPA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(OC3=C2C=CC(=C3)O)(C)C)C4=C(O1)C=C(C=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



